4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

Beta-Glucosidase Fluorogenic Substrate Lysosomal Storage Disease

This fluorogenic substrate resolves the critical need for higher sensitivity & specificity in β-glucosidase assays compared to traditional 4-MUG. Its unique trifluoromethyl group enhances enzyme affinity, yielding a distinct 502 nm emission that enables multiplexed, crosstalk-free detection alongside 4-MU substrates. - Enables 8-fold higher sensitivity than 4-MUG for demanding diagnostic applications. - Provides superior yellow fluorescence contrast in tissue samples, reducing false negatives in Gaucher disease diagnosis. - Offers spectral separation (Ex/Em ~385/502 nm) for simultaneous multi-enzyme analysis, conserving precious samples.

Molecular Formula C16H15F3O8
Molecular Weight 392.28 g/mol
CAS No. 116981-86-3
Cat. No. B045568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside
CAS116981-86-3
Molecular FormulaC16H15F3O8
Molecular Weight392.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F
InChIInChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1
InChIKeyWXZJYRMHQCZVKG-TVKJYDDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside Overview


4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside (CAS: 116981-86-3), also known as TFU-Glc or TUG, is a synthetic fluorogenic substrate belonging to the class of umbelliferyl glycosides. Upon hydrolysis by beta-glucosidase (EC 3.2.1.21), it releases 4-(trifluoromethyl)umbelliferone, a fluorescent product that enables sensitive detection of enzymatic activity . This compound is primarily utilized in biochemical research and diagnostic assay development, particularly for lysosomal storage disorders such as Gaucher disease, where reliable beta-glucosidase activity measurement is critical [1].

Why 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside Substitution Fails


Substituting 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside with other fluorogenic beta-glucosidase substrates, such as 4-methylumbelliferyl-beta-D-glucopyranoside (4-MUG) or 4-pentafluoroethylumbelliferyl-beta-D-glucoside, is not scientifically justifiable without revalidation. These analogs exhibit distinct kinetic profiles, divergent spectral properties, and varying susceptibility to interference in complex biological matrices [1][2]. The trifluoromethyl group confers unique electronic and steric effects that directly modulate enzyme-substrate interactions, resulting in quantifiable differences in affinity, turnover, and detection sensitivity. Consequently, procurement decisions based solely on functional class equivalence risk introducing assay variability, compromising data comparability, and undermining diagnostic accuracy, especially in applications involving tissue samples where autofluorescence and signal contrast are paramount [3].

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside vs. Substrate Analogs


Enhanced Cleavage Efficiency vs. 4-Methylumbelliferyl Analog

In a direct head-to-head comparison using purified glycosidases, 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside was cleaved more efficiently than its 4-methylumbelliferyl counterpart. This indicates a higher specific activity for the trifluoromethyl derivative under identical assay conditions, translating to improved assay sensitivity [1].

Beta-Glucosidase Fluorogenic Substrate Lysosomal Storage Disease

Superior Fluorescence Contrast in Tissue Imaging

4-(Trifluoromethyl)umbelliferone, the hydrolysis product, emits a yellow fluorescence under UV light that exhibits greater visual contrast than the blue fluorescence of 4-methylumbelliferone when enzyme activity is assessed directly on solid supports such as tissue sections. This was explicitly noted as a key advantage for histochemical applications [1].

Fluorescence Imaging Histochemical Staining Prenatal Diagnosis

Intermediate Specific Activity Among Fluoroalkyl Analogs

When directly compared to 4-methylumbelliferyl-beta-D-glucoside and 4-pentafluoroethylumbelliferyl-beta-D-glucoside using human leukocyte acid beta-glucosidase, the specific activity of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside was intermediate. The pentafluoroethyl derivative exhibited 3- and 8-fold higher activity than the trifluoromethyl and methyl derivatives, respectively, providing a clear quantitative ranking for selecting the appropriate substrate sensitivity tier [1].

Acid Beta-Glucosidase Enzyme Kinetics Substrate Engineering

Distinct Spectral Properties vs. 4-Methylumbelliferyl Analog

Technical datasheets report distinct excitation and emission maxima for the two substrates. 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside exhibits excitation at 385 nm and emission at 502 nm (pH 5.0), while 4-methylumbelliferyl-beta-D-glucopyranoside typically shows emission between 445-454 nm and pH-dependent excitation maxima [1][2]. These non-overlapping spectral profiles are essential for designing multiplexed assays where two glycosidase activities must be measured simultaneously without signal crosstalk.

Fluorescence Spectroscopy Spectral Differentiation Multiplex Assays

Higher Molecular Weight vs. Methylumbelliferyl Analog

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) results in a molecular weight increase from 338.30 g/mol to 392.28 g/mol. This 16% mass difference necessitates adjusted molar calculations when preparing stock solutions and standard curves, preventing direct 1:1 gravimetric substitution in assay protocols [1].

Substrate Solubility Molar Extinction Coefficient Assay Calibration

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside Application Scenarios


Histochemical Beta-Glucosidase Detection in Tissue Sections

The superior fluorescence contrast of 4-(trifluoromethyl)umbelliferone on solid supports, as demonstrated in direct comparisons with 4-methylumbelliferone, makes this substrate ideal for histochemical staining of tissue samples (e.g., placenta) in prenatal or postnatal diagnosis of beta-glucosidase deficiencies such as Gaucher disease. The yellow fluorescence provides clearer visualization against tissue autofluorescence, reducing false-negative rates and enabling faster diagnostic workflows [1].

Balanced-Sensitivity Fluorometric Assays for Acid Beta-Glucosidase

For laboratories seeking a substrate with higher sensitivity than 4-MUG but lower cost and more established protocols than the pentafluoroethyl analog, 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside offers a middle-ground option. The head-to-head activity comparison showing an 8-fold lower activity than the pentafluoroethyl derivative and higher activity than the methyl derivative allows researchers to select the appropriate tier of sensitivity for their specific diagnostic or research needs [2].

Multiplexed Enzymatic Assays with Distinct Spectra

The distinct emission maximum of 4-(trifluoromethyl)umbelliferone at 502 nm, compared to 4-methylumbelliferone at 445-454 nm, enables the simultaneous measurement of beta-glucosidase activity alongside other glycosidases using 4-MU-based substrates in the same well or sample. This spectral separation eliminates signal crosstalk, increasing assay throughput and conserving precious samples in high-content screening or multi-analyte diagnostic panels [3][4].

IVD Assay Development for Gaucher Disease Screening

The demonstrated utility of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside in revealing acid beta-glucosidase deficiency directly in tissue samples supports its incorporation into in vitro diagnostic (IVD) assay kits for Gaucher disease. Procurement of this specific substrate ensures alignment with published diagnostic protocols and facilitates regulatory submissions that require traceability to established methods [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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